molecular formula C10H7FN2O2S B2951264 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 750599-17-8

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B2951264
CAS No.: 750599-17-8
M. Wt: 238.24
InChI Key: UKSLCIJKCIRDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a fluorophenyl group, a thioxo group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom’s high electronegativity can influence the compound’s biological activity, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSLCIJKCIRDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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